molecular formula C10H11ClN2S B12709799 5-(2-Chlorophenyl)-1-methyl-2-imidazolidinethione CAS No. 186424-08-8

5-(2-Chlorophenyl)-1-methyl-2-imidazolidinethione

Cat. No.: B12709799
CAS No.: 186424-08-8
M. Wt: 226.73 g/mol
InChI Key: ANGCBGKCYQIUSQ-UHFFFAOYSA-N
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Description

5-(2-Chlorophenyl)-1-methyl-2-imidazolidinethione is a heterocyclic compound that contains a chlorophenyl group attached to an imidazolidinethione ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chlorophenyl)-1-methyl-2-imidazolidinethione typically involves the reaction of 2-chlorobenzaldehyde with methylamine and carbon disulfide under basic conditions. The reaction proceeds through the formation of an intermediate imine, which then cyclizes to form the imidazolidinethione ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chlorophenyl)-1-methyl-2-imidazolidinethione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol and amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(2-Chlorophenyl)-1-methyl-2-imidazolidinethione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(2-Chlorophenyl)-1-methyl-2-imidazolidinethione involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can occur through various pathways, including the formation of covalent bonds with active site residues or the disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorophenyl)-1-methyl-2-imidazolidinethione
  • 5-(2-Chlorophenyl)-1-methyl-2-imidazolidinone
  • 5-(2-Chlorophenyl)-1-methyl-2-thiazolidinethione

Uniqueness

5-(2-Chlorophenyl)-1-methyl-2-imidazolidinethione is unique due to its specific substitution pattern and the presence of the imidazolidinethione ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

186424-08-8

Molecular Formula

C10H11ClN2S

Molecular Weight

226.73 g/mol

IUPAC Name

5-(2-chlorophenyl)-1-methylimidazolidine-2-thione

InChI

InChI=1S/C10H11ClN2S/c1-13-9(6-12-10(13)14)7-4-2-3-5-8(7)11/h2-5,9H,6H2,1H3,(H,12,14)

InChI Key

ANGCBGKCYQIUSQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(CNC1=S)C2=CC=CC=C2Cl

Origin of Product

United States

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